2-(5-{[2-imino-3-(2-methoxyphenyl)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid
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Overview
Description
2-(5-{[2-imino-3-(2-methoxyphenyl)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid is a complex organic compound with a unique structure that combines a thiazolidine ring, a furan ring, and a benzoic acid moiety
Preparation Methods
The synthesis of 2-(5-{[2-imino-3-(2-methoxyphenyl)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid involves multiple steps, typically starting with the preparation of the thiazolidine ring. This can be achieved through the reaction of a suitable amine with a carbonyl compound in the presence of a sulfur source. The furan ring can be introduced via a cyclization reaction, and the benzoic acid moiety is often added through a coupling reaction. Industrial production methods may involve optimizing these steps to increase yield and reduce costs.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazolidine ring can be reduced to form alcohols.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(5-{[2-imino-3-(2-methoxyphenyl)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with various biological targets, making it a potential candidate for drug development.
Medicine: Preliminary studies suggest it may have therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-{[2-imino-3-(2-methoxyphenyl)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, modulating their activity. The furan ring and benzoic acid moiety can also contribute to its binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar compounds include other thiazolidine derivatives, furan derivatives, and benzoic acid derivatives. Compared to these compounds, 2-(5-{[2-imino-3-(2-methoxyphenyl)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid is unique due to its combination of these three moieties, which can result in distinct chemical and biological properties. Some similar compounds include:
- Thiazolidine-2,4-dione
- 2-Furancarboxylic acid
- 4-Methoxybenzoic acid
Properties
Molecular Formula |
C22H16N2O5S |
---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
2-[5-[(Z)-[2-imino-3-(2-methoxyphenyl)-4-oxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C22H16N2O5S/c1-28-18-9-5-4-8-16(18)24-20(25)19(30-22(24)23)12-13-10-11-17(29-13)14-6-2-3-7-15(14)21(26)27/h2-12,23H,1H3,(H,26,27)/b19-12-,23-22? |
InChI Key |
PNFZUCFQPLNPLV-OCFWRVAFSA-N |
Isomeric SMILES |
COC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=C(O3)C4=CC=CC=C4C(=O)O)/SC2=N |
SMILES |
COC1=CC=CC=C1N2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4C(=O)O)SC2=N |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4C(=O)O)SC2=N |
Origin of Product |
United States |
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